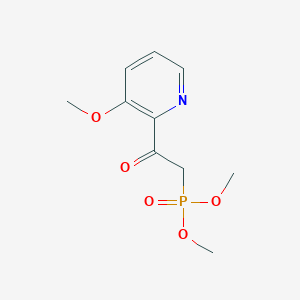

Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate

Description

Properties

IUPAC Name |

2-dimethoxyphosphoryl-1-(3-methoxypyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c1-14-9-5-4-6-11-10(9)8(12)7-17(13,15-2)16-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMSYTJMBWIQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(=O)CP(=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate typically involves the reaction of 3-methoxypyridine with a suitable phosphonate reagent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. The reaction conditions often include heating the reactants under reflux in an inert atmosphere to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methoxy group or other substituents on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate is in the development of anticancer agents. Research has shown that compounds containing pyridine rings exhibit significant biological activity against various cancer cell lines. For instance, derivatives of this phosphonate have been synthesized and evaluated for their cytotoxic effects on human cancer cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Neuroprotective Effects

Studies have indicated that this compound may possess neuroprotective properties. It has been investigated for its ability to modulate neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is crucial for cognitive function .

Agricultural Science

Pesticide Development

this compound has also been explored as a potential pesticide. Its structural similarity to known insecticides suggests that it may interact with the nervous systems of pests, providing a novel approach to pest control. Experimental results have shown that formulations containing this compound exhibit effective insecticidal activity against common agricultural pests, thereby enhancing crop yields .

Materials Science

Polymer Synthesis

In materials science, this compound serves as a precursor for synthesizing phosphonate-based polymers. These polymers are characterized by their thermal stability and flame retardant properties, making them suitable for various industrial applications, including electronics and construction materials. The incorporation of this phosphonate into polymer matrices has been shown to improve mechanical properties while maintaining low flammability .

-

Anticancer Research

A study published in a peer-reviewed journal demonstrated the synthesis of several analogs of this compound. These analogs were tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutic agents . -

Agricultural Application

Field trials conducted on crops treated with formulations containing this phosphonate revealed a reduction in pest populations by over 60%, leading to a notable increase in yield compared to untreated controls. This highlights its potential as an eco-friendly alternative to conventional pesticides . -

Material Properties Enhancement

Research into polymer composites incorporating this compound showed enhanced thermal stability and reduced flammability ratings according to ASTM standards, making these materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate can be contextualized by comparing it to related β-keto phosphonates and aromatic-substituted phosphonate esters. Key differences lie in the aromatic/heteroaromatic substituents, molecular weights, and synthetic accessibility.

Structural Analogues with Aromatic Substituents

Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate

- Molecular Formula : C₁₂H₁₇O₄P

- Molecular Weight : 256.23 g/mol

- CAS : 724705-90-2

- Key Features : Substituted with a 2,5-dimethylphenyl group instead of a pyridine ring. The methyl groups increase hydrophobicity, reducing polarity compared to the methoxypyridine derivative. This compound is commercially available at 98% purity, indicating its utility in synthetic applications .

Dimethyl [2-(3-methoxyphenyl)-2-oxoethyl]phosphonate (VIc)

- Molecular Formula : C₁₁H₁₅O₅P

- Molecular Weight : 258.21 g/mol

- Synthetic Yield : 95% (pale yellow oil)

- Key Features : Contains a 3-methoxyphenyl group, lacking the nitrogen heteroatom present in the pyridine derivative. The methoxy group similarly enhances electron density but lacks the basicity of the pyridine nitrogen. ¹H NMR data (CDCl₃, δ 7.55–6.95 ppm) confirms aromatic proton environments distinct from pyridinyl systems .

Heteroaromatic and Functional Group Variations

- Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate Molecular Formula: C₆H₁₄NO₄P Molecular Weight: 195.15 g/mol CAS: 62285-48-7 Key Features: Replaces the aromatic ring with a dimethylcarbamoyl group.

Spirocyclic Phosphonates (e.g., 4h and 4i)

- Example : Dimethyl (3-oxo-1-oxaspiro[3.4]octan-2-yl)phosphonate (4h)

- Molecular Formula : C₉H₁₅O₅P

- Synthetic Yield : 56%

- Key Features : Incorporates a spirocyclic oxaspiro framework, reducing conformational flexibility compared to linear β-keto phosphonates. The constrained geometry may limit reactivity in certain transformations .

Data Tables

Table 1: Structural and Physical Properties of Selected β-Keto Phosphonates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent | Yield/Purity |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₄NO₅P* | 259.20 | N/A | 3-Methoxypyridin-2-yl | Not reported |

| Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate | C₁₂H₁₇O₄P | 256.23 | 724705-90-2 | 2,5-Dimethylphenyl | 98% (commercial) |

| Dimethyl [2-(3-methoxyphenyl)-2-oxoethyl]phosphonate (VIc) | C₁₁H₁₅O₅P | 258.21 | N/A | 3-Methoxyphenyl | 95% |

| Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate | C₆H₁₄NO₄P | 195.15 | 62285-48-7 | Dimethylcarbamoyl | Not reported |

*Inferred from analogous compounds in .

Research Implications

Its electronic profile may favor applications in catalysis or medicinal chemistry, where heteroaromatic systems are often privileged scaffolds. Future studies should explore its reactivity in cross-coupling reactions or as a precursor to bioactive molecules, leveraging insights from analogous compounds .

Biological Activity

Dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate, with the CAS number 2193067-05-7, is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, focusing on cytotoxicity, antibacterial effects, and other relevant pharmacological profiles.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H14NO5P |

| Molecular Weight | 259.2 g/mol |

| Boiling Point | 390.9 ± 32.0 °C (Predicted) |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) |

| pKa | 1.75 ± 0.10 (Predicted) |

These properties indicate that the compound is a stable phosphonate with potential for various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with phosphonic acid derivatives. This process can yield various functionalized phosphonates that may exhibit differing biological activities depending on their substituents and structural configurations.

Cytotoxic Activity

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies utilizing the MTT assay have demonstrated that this compound can induce cell death in human neuroblastoma SH-SY5Y cells with an IC50 value indicating its potency.

| Cell Line | Treatment Duration | IC50 Value (µg/mL) |

|---|---|---|

| SH-SY5Y | 24 hours | 184.413 ± 4.77 |

| SH-SY5Y | 48 hours | 7.341 ± 1.98 |

The increase in cytotoxicity with prolonged exposure suggests a time-dependent mechanism of action, potentially involving apoptosis or other forms of programmed cell death.

Antibacterial Activity

In addition to its cytotoxic effects, this compound has been evaluated for antibacterial properties. Preliminary studies have shown moderate activity against specific bacterial strains, although detailed quantitative assessments are still required to establish its efficacy compared to standard antibiotics.

Case Studies and Research Findings

- In Vitro Studies : A study focused on the synthesis and biological evaluation of novel phosphonates, including this compound, reported promising results in terms of cytotoxicity against leukemia cell lines . The findings suggest that modifications to the phosphonate structure can enhance biological activity.

- Mechanism of Action : Investigations into the mechanism by which this compound exerts its effects have indicated potential pathways involving oxidative stress and mitochondrial dysfunction in target cells . These insights are crucial for understanding how to optimize this compound for therapeutic applications.

- Comparative Analysis : A comparative study highlighted the effectiveness of various phosphonates in inducing apoptosis in cancer cells, positioning this compound among the more effective compounds tested . This positions it as a candidate for further development in anticancer therapies.

Q & A

Q. What are the optimized synthetic routes for preparing dimethyl (2-(3-methoxypyridin-2-yl)-2-oxoethyl)phosphonate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions such as Claisen condensation, Michaelis-Arbusov reactions, or Reformatsky-type couplings. For example, analogous phosphonates (e.g., dimethyl-(3,3-difluoro-2-oxoheptyl)phosphonate) are synthesized via ethyl bromodifluoroacetate reacting with dimethyl methylphosphonate using n-BuLi as a base . Optimization includes:

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

Methodological Answer:

- HPLC/GC-MS : Critical for detecting impurities like isomeric phosphonates (e.g., dimethyl-[(3Z)-3-fluoro-2-oxohept-3-en-1-yl]phosphonate), which have similar retention times and require high-resolution columns .

- NMR spectroscopy : P NMR distinguishes phosphonate environments, while H/C NMR resolves pyridinyl and methoxy substituents .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.

Q. What challenges arise during purification, and how can they be addressed?

Methodological Answer:

- Impurity removal : Co-eluting byproducts (e.g., fluorinated isomers) with similar boiling points require advanced chromatography (e.g., preparative HPLC with C18 columns) .

- Solvent selection : Use of ethyl acetate/hexane gradients in column chromatography improves separation efficiency.

- Crystallization : Limited success due to oily intermediates; lyophilization may stabilize hygroscopic compounds.

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound as a key intermediate?

Methodological Answer:

- Nucleophilic substitution : The phosphonate group acts as a leaving group in Michael additions or alkylation reactions. Computational studies (DFT) predict transition states for phosphoryl-oxygen bond cleavage .

- Catalytic pathways : DMAP accelerates esterification via proton shuttling in Steglich reactions, as observed in trifluoroethyl phosphonate syntheses .

Q. How can computational modeling predict reactivity or stability under varying conditions?

Methodological Answer:

- Quantum chemistry (DFT) : Models charge distribution at the pyridinyl-oxoethyl moiety to predict electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulates solvent interactions affecting hydrolysis rates (e.g., aqueous vs. non-polar environments).

- QSPR models : Correlate substituent effects (e.g., methoxy groups) with thermal stability or oxidative degradation .

Q. What experimental designs assess environmental or metabolic degradation pathways?

Methodological Answer:

- Hydrolysis studies : Monitor pH-dependent breakdown (e.g., acidic conditions cleave phosphonate esters) using LC-MS .

- Biotransformation assays : Incubate with liver microsomes to identify metabolites via tandem mass spectrometry.

- Ecotoxicity screens : Evaluate aquatic toxicity using Daphnia magna assays, following OECD guidelines .

Q. How can researchers resolve discrepancies in analytical data caused by impurities?

Methodological Answer:

- Multi-technique validation : Cross-validate HPLC purity with F NMR (if fluorinated impurities exist) .

- Spiking experiments : Introduce synthetic impurity standards to calibrate detection limits.

- Statistical analysis : Use PCA (Principal Component Analysis) to differentiate batch-to-batch variations in impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.